molecular formula C8H9ClN2O B187848 N-[(6-chloropyridin-3-yl)methyl]acetamide CAS No. 175424-74-5

N-[(6-chloropyridin-3-yl)methyl]acetamide

Cat. No.: B187848
CAS No.: 175424-74-5
M. Wt: 184.62 g/mol
InChI Key: PKLYKZAYVXYVQX-UHFFFAOYSA-N
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Description

N-[(6-chloropyridin-3-yl)methyl]acetamide is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of acetamide and contains a chloropyridinyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

N-[(6-chloropyridin-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Target of Action

N-[(6-chloropyridin-3-yl)methyl]acetamide is a metabolite of Acetamiprid , a widely used neonicotinoid insecticide . The primary target of this compound is the nicotinic acetylcholine receptor (nAChR), which plays a crucial role in the transmission of nerve impulses in the nervous system .

Mode of Action

As an agonist of the nAChR, this compound binds to these receptors, mimicking the action of acetylcholine, a neurotransmitter . This binding leads to the opening of ion channels within the nAChR, causing an influx of ions and leading to depolarization. This depolarization can result in the generation of action potentials, leading to overstimulation and eventual exhaustion of the nervous system in insects .

Biochemical Pathways

Given its role as a nachr agonist, it is likely to affect pathways involving cholinergic neurotransmission . Overstimulation of these pathways can lead to a variety of downstream effects, including uncontrolled nerve firing, paralysis, and ultimately death in insects .

Pharmacokinetics

Based on its chemical properties, it is expected to have good solubility in organic solvents such as dmso and methanol . Its boiling point is predicted to be 236.9±25.0 °C, and it has a predicted density of 1.149±0.06 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of the action of this compound is the overstimulation of the nervous system in insects, leading to paralysis and death . This is due to its agonistic action on nAChRs, leading to uncontrolled nerve firing .

Biochemical Analysis

Biochemical Properties

N-[(6-chloropyridin-3-yl)methyl]acetamide interacts with various enzymes and proteins in biochemical reactions. It is designed to target nicotinic acetylcholine receptors in insects . Its extensive use has led to adverse effects in non-target organisms, including mammals .

Cellular Effects

This compound has been observed to alter hematological, biochemical, and structural profiles, leading to neurological, hepatorenal, immunological, genotoxic, and reproductive effects . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is designed to target nicotinic acetylcholine receptors in insects, but its extensive use has led to adverse effects in non-target organisms .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to alter hematological, biochemical, and structural profiles . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloropyridin-3-yl)methyl]acetamide typically involves the reaction of 6-chloropyridine-3-carboxaldehyde with acetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reaction time to achieve consistent product quality. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloropyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chloropyridinyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-[(6-chloropyridin-3-yl)methyl]amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloropyridin-3-yl)methyl]methylamine
  • N-[(6-chloropyridin-3-yl)methyl]ethanamide
  • **N-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide

Uniqueness

N-[(6-chloropyridin-3-yl)methyl]acetamide is unique due to its specific structural features, such as the presence of both chloropyridinyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-6(12)10-4-7-2-3-8(9)11-5-7/h2-3,5H,4H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLYKZAYVXYVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451671
Record name N-[(6-chloropyridin-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175424-74-5
Record name N-[(6-chloropyridin-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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